molecular formula C25H50O3 B14569220 Docos-13-en-1-ol;propanoic acid CAS No. 61695-68-9

Docos-13-en-1-ol;propanoic acid

Cat. No.: B14569220
CAS No.: 61695-68-9
M. Wt: 398.7 g/mol
InChI Key: YMNPZQRTKGZYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docos-13-en-1-ol;propanoic acid is a chemical compound of interest in specialized research applications. Based on its name, it is structurally characterized by a docosanol moiety (a 22-carbon fatty alcohol) with an unsaturated bond at the 13th position, esterified with propanoic acid (also known as propionic acid). Propanoic acid is a short-chain fatty acid (SCFA) that plays a significant role in various biochemical processes. It is naturally produced by gut microbiota during the fermentation of dietary fibers and is known to influence lipid metabolism, serve as a energy source, and exhibit immunomodulatory and anti-inflammatory properties by modulating transcription factors like NF-κB . Researchers may investigate this compound for its potential effects on cellular metabolic pathways, given the known roles of SCFAs and fatty alcohols. Potential research applications could include explorations in lipid biochemistry, the synthesis of novel wax esters or biopolymers, and as a standard in analytical chemistry using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) . The precise mechanism of action, bioavailability, and full spectrum of biological activity for this specific compound are subjects for further scientific investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

61695-68-9

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

docos-13-en-1-ol;propanoic acid

InChI

InChI=1S/C22H44O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;1-2-3(4)5/h9-10,23H,2-8,11-22H2,1H3;2H2,1H3,(H,4,5)

InChI Key

YMNPZQRTKGZYNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCO.CCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Docos 13 En 1 Ol

The creation of docos-13-en-1-ol is not a singular event but the culmination of a well-orchestrated metabolic pathway. This process can be broadly divided into the de novo synthesis of very long-chain fatty alcohols and the specific derivation from related fatty acid precursors.

Iii. Ecological and Biological Roles of Docos 13 En 1 Ol

Contribution to Plant Cuticular Wax Formation and Surface Protection

Plant cuticular wax is a complex mixture of long-chain aliphatic lipids, including long-chain alcohols and their esters, that forms a protective layer on the epidermis of terrestrial plants. nih.govfrontiersin.orgmdpi.com This wax is fundamental for plant survival, providing a barrier against numerous environmental challenges. Docos-13-en-1-ol, a C22 unsaturated primary alcohol, is a precursor and a component of these vital waxes. frontiersin.org

The primary function of the plant cuticle is to prevent uncontrolled water loss. frontiersin.org The hydrophobic nature of the cuticular wax, to which esters like docos-13-en-1-ol;propanoic acid contribute, is critical for maintaining the plant's water balance. mdpi.com This barrier minimizes non-stomatal water loss, a key factor in a plant's ability to withstand periods of drought. mdpi.comnih.gov The arrangement and composition of wax components, including long-chain alcohols and their esters, directly influence the permeability of the cuticle to water. mdpi.com Research on various plant species has demonstrated a correlation between the amount and composition of cuticular wax and the plant's resistance to desiccation. mdpi.com

Table 1: Components of Plant Cuticular Wax and their Functions

Component ClassExamplePrimary Function in Water Homeostasis
Long-Chain AlcoholsDocos-13-en-1-olContribution to the hydrophobic barrier, reducing water permeability.
Wax EstersThis compoundEnhancing the integrity and hydrophobicity of the wax layer.
Alkanesn-alkanesForming the outermost crystalline wax layer that reflects solar radiation and repels water. mdpi.com
Fatty AcidsVery-long-chain fatty acidsPrecursors for the synthesis of other wax components. nih.govfrontiersin.org

This table provides a simplified overview of the major components of plant cuticular wax and their primary roles in maintaining water balance.

Beyond water retention, the cuticular wax provides protection against a variety of abiotic and biotic stresses. frontiersin.orgnih.govnih.gov This protective sheath, containing compounds such as this compound, helps to shield the plant from UV radiation, extreme temperatures, and physical damage. frontiersin.orgnih.gov The wax layer can also prevent the germination of fungal spores and deter insect herbivores by creating a physically challenging or chemically repellent surface. mdpi.com The specific composition of the wax, including the chain length and degree of saturation of its constituent alcohols and fatty acids, can influence its effectiveness as a protective barrier. mdpi.com For instance, a denser wax layer can impede the penetration of fungal hyphae and the mouthparts of insects.

Biological Significance as Components of Dietary Waxes (Non-Human Context)

Wax esters, including those of long-chain alcohols like docos-13-en-1-ol, are present in various plant-based food sources and are consumed by a range of non-human animals. nih.gov

In the digestive systems of various non-human animals, dietary wax esters undergo hydrolysis, a process catalyzed by lipases. nih.govnih.gov This enzymatic breakdown cleaves the ester bond, releasing the constituent long-chain alcohol (e.g., docos-13-en-1-ol) and the fatty acid (e.g., propanoic acid). nih.govplos.org The rate and extent of this hydrolysis can vary depending on the specific structure of the wax ester and the digestive enzymes present in the animal. nih.govsciforschenonline.org Studies on marine fish, for example, have shown that wax esters are generally hydrolyzed more slowly than triglycerides. nih.gov The released fatty alcohols and fatty acids are then available for absorption and subsequent metabolic processes. plos.org

Table 2: Research Findings on Wax Ester Metabolism in Non-Human Organisms

Organism/SystemResearch Finding
Marine FishTriglycerides are hydrolyzed at a faster rate than wax esters in the gut. nih.gov
Carp HepatopancreasContains distinct enzymes for both the hydrolysis and synthesis of wax esters. nih.gov
Various Animal ModelsChronic alcohol intake can disturb lipid homeostasis, affecting the liver and adipose tissue. nih.govsemanticscholar.orgplos.orgoup.com
Social WaspsExhibit high tolerance to and efficient metabolization of ethanol, suggesting robust alcohol dehydrogenase activity. pnas.orgpnas.org

This table summarizes key research findings related to the digestion and metabolic effects of wax esters and alcohols in various non-human organisms.

Involvement in Plant Chemical Ecology (e.g., Signaling, Herbivory)

The chemical composition of the plant cuticle, including the presence of specific long-chain alcohols and their esters, can play a role in mediating interactions between plants and other organisms. nih.govnih.gov While direct evidence for this compound in these interactions is limited, the functions of similar compounds suggest its potential involvement.

The surface chemistry of a leaf can provide cues to insects searching for host plants. nih.gov Certain long-chain alcohols can act as attractants or deterrents to herbivores. nih.gov For example, some insects use the specific blend of volatile and non-volatile compounds on a leaf's surface to determine its suitability for oviposition and feeding. Alterations in the cuticular wax composition can, therefore, impact plant-herbivore interactions. nih.gov

Furthermore, components of the cuticular wax can act as signals in plant defense. nih.gov The cuticle is the first point of contact for many pathogens, and its integrity is crucial for preventing infection. mdpi.com While research has focused on other signaling molecules, the potential for lipid-derived signals from the cuticle to be involved in activating plant defense responses is an area of ongoing investigation. nih.govnih.gov

Iv. Biosynthesis and Metabolic Pathways of Propanoic Acid

Microbial Fermentation Pathways

The production of propanoic acid via microbial fermentation occurs through several primary metabolic routes. These pathways are crucial for the microorganisms as they serve to generate energy and maintain redox balance during the catabolism of carbon sources. mdpi.com The main fermentative pathways include the Wood-Werkman cycle, the acrylate (B77674) pathway, the succinate (B1194679) pathway, and pathways associated with 1,2-propanediol. mdpi.comnih.gov

Wood-Werkman Cycle (Methylmalonyl-CoA Pathway)

The Wood-Werkman cycle, predominantly found in Propionibacterium species, is a highly efficient pathway for propanoic acid production. mdpi.comnih.gov This cycle begins with the carboxylation of pyruvate (B1213749) to oxaloacetate. youtube.com Oxaloacetate is then reduced to succinate through the reductive branch of the tricarboxylic acid (TCA) cycle. aiche.orgresearchgate.net Succinate is subsequently converted to propionyl-CoA via a series of reactions involving succinyl-CoA, methylmalonyl-CoA, and the key enzyme methylmalonyl-CoA carboxyltransferase. aiche.orgnih.gov This enzyme facilitates a direct carboxyl group transfer without the need for ATP, contributing to the pathway's high energy efficiency. aiche.org The cycle is considered the most energetically favorable route for propionate (B1217596) fermentation. mdpi.com

Key features of the Wood-Werkman cycle:

High Energy Yield: It is energetically superior to other known pathways for propionate production. mdpi.com

Primary Producers: It is the characteristic pathway for propionic acid production in Propionibacterium, the primary industrial producers. mdpi.comnih.gov

Enzymatic Steps: Involves key enzymes such as methylmalonyl-CoA mutase and methylmalonyl-CoA carboxyltransferase. aiche.orgnih.gov

Acrylate Pathway

The acrylate pathway represents an alternative route for propanoic acid synthesis, found in bacteria such as Clostridium propionicum and Megasphaera elsdenii. mdpi.comkrishisanskriti.org This pathway involves the conversion of lactate (B86563) to propionate. nih.gov The key steps include the activation of lactate to lactoyl-CoA, followed by dehydration to acryloyl-CoA, and finally, the reduction of acryloyl-CoA to propionyl-CoA. nih.gov This pathway is notable for being ATP-neutral and consuming NADH. mdpi.comyoutube.com While various substrates like lactate, serine, and alanine (B10760859) can be catabolized through this pathway, glucose fermentation does not typically lead to propionate production in native organisms utilizing this route. mdpi.com However, the pathway has been successfully engineered into other hosts like Escherichia coli for propionic acid synthesis from glucose. krishisanskriti.orgnih.gov

Succinate Pathway

The succinate dissimilation pathway, also known as the succinate pathway, is another route for propionate production. This pathway is similar to the Wood-Werkman cycle in that it involves the decarboxylation of succinate. mdpi.com In some bacteria, like Escherichia coli, a genomic operon (sbm) encodes enzymes capable of converting succinate to propionate. mdpi.comigem.org The pathway involves the conversion of succinate to succinyl-CoA, which is then isomerized to methylmalonyl-CoA and subsequently decarboxylated to propionyl-CoA. igem.org While the native function in E. coli is not fully understood, overexpression of the enzymes in this pathway has been shown to result in propionate production. mdpi.com

1,2-Propanediol Associated Pathways

Propanoic acid can also be produced through pathways involving 1,2-propanediol (1,2-PDO) as an intermediate. mdpi.com Certain microorganisms, including Salmonella typhimurium and Roseburia inulinivorans, can produce 1,2-PDO from the catabolism of deoxy sugars or from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). mdpi.comnih.gov This 1,2-PDO can then be further metabolized to propionaldehyde (B47417) and subsequently oxidized to propionyl-CoA, which is then converted to propanoic acid. nih.gov This pathway provides a link between sugar metabolism and propionate formation. mdpi.comyoutube.com

Substrate Utilization and Carbon Flow Dynamics in Microbial Systems

The efficiency and yield of propanoic acid production are heavily influenced by the carbon source utilized by the microorganisms and the resulting flow of carbon through the central metabolic pathways. nih.govnih.gov

Metabolism of Glucose, Fructose (B13574), and Saccharose

Propionibacterium species, the most studied propionic acid producers, are capable of metabolizing a variety of sugars, including glucose, fructose, and sucrose (B13894). nih.gov When these sugars are used as the carbon source, they are typically catabolized through the Embden-Meyerhof-Parnas (EMP) pathway, also known as glycolysis, to produce pyruvate. youtube.com

The pyruvate generated from glycolysis serves as a critical node, branching into different metabolic fates. A portion of the pyruvate is converted to acetate (B1210297) and CO2, while the remainder enters the Wood-Werkman cycle for propionate synthesis. ufpr.br The ratio of propionate to acetate is a key parameter in fermentation performance and is influenced by factors such as the specific strain, culture conditions, and the availability of reducing equivalents (NADH). researchgate.net

Table 1: Propionic Acid Production from Different Sugars by Propionibacterium acidipropionici

Carbon SourcePropionic Acid (g/L)Acetic Acid (g/L)Propionate/Acetate RatioYield (g/g)Reference
Glucose29.2--- nih.gov
Fructose---- nih.gov
Sucrose---- nih.gov
Lactose (B1674315)---- mdpi.com
Glycerol (B35011)17.21--0.724 pjoes.comresearchgate.net

Note: Data for fructose and sucrose are mentioned as utilizable substrates, but specific production values were not provided in the referenced snippets. The table can be expanded as more specific data becomes available.

The metabolism of these sugars is intricately linked to the redox balance of the cell. The Wood-Werkman cycle consumes NADH during the reduction of oxaloacetate to succinate. This consumption helps to regenerate NAD+, which is essential for the continued operation of glycolysis. The flow of carbon is therefore dynamically regulated to maintain this balance, ensuring efficient conversion of sugars to propionic acid. researchgate.net Studies have shown that co-fermentation of glucose with more reduced substrates like glycerol can alter the carbon flux and improve propionic acid yields. nih.gov

Glycerol Fermentation Pathways

Glycerol, a major byproduct of biodiesel production, has garnered significant attention as a promising and cost-effective carbon source for propanoic acid fermentation. nih.govsrce.hrcapes.gov.br The utilization of crude glycerol not only provides a renewable feedstock but also contributes to the sustainability of the biodiesel industry. pjoes.comgoogle.comacs.org

The metabolic pathway for glycerol fermentation in Propionibacterium begins with the conversion of glycerol to dihydroxyacetone phosphate (DHAP). researchgate.net This intermediate then enters the lower part of glycolysis to form phosphoenolpyruvate (B93156) (PEP) and subsequently pyruvate. Pyruvate is then carboxylated to oxaloacetate, which enters the Wood-Werkman cycle. Through a series of reactions involving malate (B86768), fumarate, and succinate, oxaloacetate is eventually converted to succinyl-CoA. Succinyl-CoA is then isomerized to methylmalonyl-CoA, which is subsequently decarboxylated to yield propionyl-CoA. The final step is the transfer of the CoA moiety to succinate, releasing propanoic acid. researchgate.net

Fermentation of glycerol is often more efficient in terms of yield compared to sugars like glucose because glycerol is in a more reduced state, which is biochemically advantageous for producing a reduced compound like propanoic acid. capes.gov.brnih.gov Studies have shown that glycerol fermentation can lead to a high propanoic acid to acetic acid ratio, simplifying downstream purification processes. capes.gov.br For instance, metabolically engineered Propionibacterium acidipropionici has achieved propionic acid yields as high as 0.71 g/g from glycerol. capes.gov.brohiolink.edu

Interactive Table: Propanoic Acid Production from Glycerol by Various Propionibacterium Strains

MicroorganismSubstrate(s)Yield (g/g)Productivity (g/L·h)Final Concentration (g/L)Reference
Propionibacterium acidipropionici (Metabolically Engineered)Glycerol0.54-0.71Not specified~106 capes.gov.br
Propionibacterium freudenreichii ssp. shermaniiGlycerol~0.650.11Not specified nih.gov
Propionibacterium freudenreichii ssp. shermaniiCrude Glycerol + Whey Lactose0.66Not specified13.22 pjoes.com
Propionibacterium acidipropioniciGlycerol/Glucose0.54-0.650.18-0.23Not specified nih.gov
Propionibacterium acidipropioniciGlycerol0.93 (mol/mol)1.63Not specified nih.gov

Lactate and Whey Metabolism

Lactate and whey, a byproduct of the dairy industry rich in lactose, are effective substrates for propanoic acid production. nih.govsrce.hr The process often involves a two-step fermentation. First, lactic acid bacteria (such as Lactobacillus species) convert lactose in whey into lactic acid (lactate). google.com Subsequently, Propionibacterium species metabolize the lactate to produce propanoic acid, acetic acid, and carbon dioxide. google.comfrontiersin.org

Two primary pathways exist for the conversion of lactate to propionate:

The Acrylate Pathway: In this direct reduction pathway, lactate is converted to propionate via an acryloyl-CoA intermediate. frontiersin.orgbiocrates.com

The Dicarboxylic Acid (Wood-Werkman) Pathway: Here, lactate is first oxidized to pyruvate, which then enters the same cyclic pathway described for glycerol fermentation (via oxaloacetate, succinate, and methylmalonyl-CoA) to generate propionate. frontiersin.orgbiocrates.comresearchgate.net

Using lactate as a carbon source can offer advantages such as higher product yield and easier pH control during fermentation. srce.hr For example, Veillonella criceti has been noted for its high productivity rate in converting lactate to propionate. nih.gov

Utilization of Agricultural and Industrial Byproducts (e.g., Apple Pomace, Hemicellulose, Food Waste)

The economic viability of fermentative propanoic acid production can be significantly improved by using low-cost, renewable lignocellulosic biomass and agro-industrial wastes. pjoes.comresearchgate.net A variety of byproducts have been successfully used as feedstocks, including:

Apple Pomace: A waste product from the juice and cider industry, apple pomace contains sugars like glucose and fructose that can be fermented by Propionibacterium freudenreichii. nih.gov

Hemicellulose: A major component of plant biomass, hemicellulose can be hydrolyzed to release sugars for fermentation. nih.govsrce.hr

Food Waste and Sludge: Co-fermentation of food waste and activated sludge can produce lactic acid, which is then converted to propionic acid-enriched volatile fatty acids. fao.org

Other Substrates: Other tested byproducts include hydrolyzed corn meal, sugarcane molasses, and potato juice. nih.govsrce.hrresearchgate.net

Amino Acid Catabolic Pathways to Propanoic Acid

Propanoic acid can also be generated from the breakdown of certain amino acids. mdpi.comresearchgate.net The catabolism of essential amino acids such as methionine, threonine, isoleucine, and valine leads to the formation of propionyl-CoA. mdpi.comlecturio.comwikipedia.org This propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, or be used to generate propanoic acid. wikipedia.orgwikipedia.org

This metabolic route is particularly relevant in fermentations using complex, protein-rich media. mdpi.com However, from a commercial standpoint, producing propanoic acid from pure amino acids is not economically feasible due to the high cost of amino acids. mdpi.com In the context of certain metabolic diseases in humans, such as propionic acidemia, the inability to properly metabolize these specific amino acids leads to a toxic accumulation of propionyl-CoA and its derivatives. nih.govnih.gov

Genetic and Enzymatic Regulation of Microbial Propanoic Acid Biosynthesis

The efficiency of microbial propanoic acid production is governed by a complex interplay of genetic and enzymatic factors. Research has focused on understanding and manipulating these regulatory networks to improve fermentation performance. nih.gov

Carboxylases are crucial enzymes that catalyze the fixation of CO2 or bicarbonate, a key step in the primary pathway for propionate production in Propionibacterium. nih.gov Three biotin-dependent carboxylases are particularly important in controlling the carbon flux through the dicarboxylic acid pathway. nih.gov

Propionyl-CoA Carboxylase (PCC): This enzyme catalyzes the carboxylation of propionyl-CoA to form methylmalonyl-CoA. guidetopharmacology.orgthemedicalbiochemistrypage.org It is a critical enzyme in both the catabolism of amino acids and the Wood-Werkman cycle. themedicalbiochemistrypage.org

Pyruvate Carboxylase (PC): This enzyme converts pyruvate to oxaloacetate, replenishing the intermediates of the citric acid cycle and feeding carbon into the propionate production pathway.

Phosphoenolpyruvate Carboxylase (PEPC): This enzyme catalyzes the carboxylation of phosphoenolpyruvate (PEP) to oxaloacetate. Overexpression of PEPC has been a successful strategy to channel more carbon towards propionate synthesis. nih.gov

These enzymes represent key targets for metabolic engineering to enhance the efficiency of propanoic acid biosynthesis.

To overcome limitations such as low productivity and byproduct formation, various metabolic engineering strategies have been employed to optimize microbial strains for industrial-scale propanoic acid production. researchgate.net

Gene Knockout: To reduce the formation of unwanted byproducts like acetic acid, genes in competing pathways are inactivated. A common target is the acetate kinase (ack) gene. Knocking out this gene redirects the carbon flux from acetate production towards the propionate pathway, thereby increasing the yield and purity of propanoic acid. ohiolink.edunih.gov

Gene Overexpression: The productivity of the fermentation can be enhanced by overexpressing genes that encode rate-limiting enzymes in the biosynthesis pathway. For example, overexpressing the gene for phosphoenolpyruvate carboxylase (PEPC) in Propionibacterium freudenreichii has been shown to increase the yield and production rate of propionic acid. mdpi.comnih.gov

Heterologous Expression: Researchers are exploring the expression of propionate production pathways in more industrially robust host organisms like Escherichia coli. mdpi.comnih.gov This involves transferring the necessary genes, such as those from the succinate dissimilation pathway, into E. coli to create a heterologous production platform. mdpi.com

Adaptive Laboratory Evolution: Subjecting microbial strains to gradually increasing concentrations of propionic acid can select for mutants with higher tolerance. nih.gov These adapted strains often exhibit changes in their cell membrane composition and increased activity of proton pumps like H+-ATPase, which helps them survive in the acidic fermentation environment. nih.gov

These advanced genetic tools and strategies are paving the way for the development of highly efficient and economically competitive bioprocesses for propanoic acid production. nih.govnih.gov

Interactive Table: Metabolic Engineering Strategies for Propanoic Acid Production

StrategyTarget/MethodHost OrganismObserved OutcomeReference
Gene KnockoutInactivation of acetate kinase (ack) genePropionibacterium acidipropioniciReduced acetate formation, increased propionate yield and purity ohiolink.edunih.gov
Gene OverexpressionExpression of phosphoenolpyruvate carboxylase (ppc) from E. coliPropionibacterium freudenreichiiHigher propionic acid yield and faster production rate nih.gov
Adaptive EvolutionAdaptation in a fibrous bed bioreactor (FBB)P. acidipropionici ACK-Tet mutantIncreased acid tolerance; final concentration of ~100 g/L achieved nih.gov
Heterologous ExpressionExpression of the acrylate pathway from Clostridium propionicumEscherichia coliLow levels of propionic acid produced (3.7 mM) mdpi.com

Mechanisms of Acid Tolerance and Growth Inhibition

Propanoic acid, a widely used antimicrobial agent in the food and feed industries, exerts its inhibitory effects on various microorganisms, particularly molds and yeasts. wikipedia.orgresearchgate.net Its efficacy is rooted in its ability to disrupt cellular homeostasis, a process that is significantly influenced by the surrounding pH. The antimicrobial action and the corresponding microbial tolerance mechanisms are complex, involving energy-dependent processes, specific enzymatic inhibition, and stress response pathways.

The primary mechanism of growth inhibition by propanoic acid, like other weak carboxylic acids, is dependent on the pH of the environment. creative-proteomics.comfrontiersin.org In its undissociated form (CH₃CH₂COOH), which is favored in low pH conditions, the acid is lipophilic and can readily diffuse across the plasma membrane of microbial cells. frontiersin.org Once inside the cytoplasm, which typically has a neutral pH, the acid dissociates, releasing protons (H⁺) and the propionate anion (CH₃CH₂COO⁻). creative-proteomics.com This leads to intracellular acidification and a variety of detrimental effects.

The accumulation of protons disrupts the intracellular pH balance and the proton motive force across the mitochondrial membrane, interfering with cellular energy production. nih.gov To counteract this, cells must actively pump excess protons out, a process that consumes significant amounts of ATP. frontiersin.org This energy expenditure can deplete cellular resources, leading to a reduction in growth rate. researchgate.net

Furthermore, the propionate anion itself can be toxic. High intracellular concentrations of propionate can inhibit essential metabolic enzymes. wikipedia.orgnih.gov A key target is the pyruvate dehydrogenase complex, which is crucial for linking glycolysis to the citric acid cycle. nih.govnih.gov Studies on Rhodopseudomonas sphaeroides have shown that propionyl-CoA, a metabolite of propionate, competitively inhibits this enzyme complex. nih.gov This inhibition disrupts the central carbon metabolism and the production of acetyl-CoA, which is vital for numerous biosynthetic pathways. nih.gov In the rare genetic disorder propionic acidemia, an accumulation of propionyl-CoA and its derivatives act as metabolic toxins in liver cells by inhibiting the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov

Microorganisms have evolved several mechanisms to tolerate acid stress. Some bacteria, like Propionibacterium acidipropionici, can develop acid-tolerant strains. nih.govnih.gov Research has shown that these tolerant strains exhibit changes in their membrane and cell wall structures, as well as alterations in the expression of key proteins. nih.govnih.gov For instance, comparative proteomics studies between a parental strain and an acid-tolerant mutant of P. acidipropionici revealed significant differences in 24 proteins, including key components of acid stress response. nih.gov Overexpression of certain proteins, such as glyceraldehyde-3-phosphate dehydrogenase and ATP synthase subunit α, has been shown to improve tolerance to propanoic acid. nih.gov

Another tolerance strategy involves accelerating the metabolism of the inhibitory compound. In R. sphaeroides, the addition of sodium bicarbonate was found to restore growth in the presence of propionate by increasing the rate of propionate incorporation and decreasing the intracellular level of the inhibitory propionyl-CoA. nih.gov This is achieved by stimulating the activity of propionyl-CoA carboxylase, which converts propionyl-CoA into a less toxic compound. nih.gov

The inhibitory effect of propanoic acid can be synergistic with other organic acids. researchgate.net Studies on various yeast species have demonstrated that mixtures of propionate with acetate or lactate can be more inhibitory than the individual acids alone, suggesting different modes of action. researchgate.net For example, in Saccharomyces uvarum, it was suggested that while the cell expends energy to reduce intracellular acetate, propionate likely acts via a different mechanism, and together they cause a drastic reduction in growth rate and cellular efficiency. researchgate.net

The table below summarizes key research findings on the inhibitory effects of propanoic acid and the mechanisms of tolerance observed in different microorganisms.

MicroorganismInhibitory Concentration / EffectMechanism of Inhibition / ToleranceReference(s)
Saccharomyces cerevisiaeSub-inhibitory concentration (4.7 μl ml−1) reduced survival by 20%Disrupts endocytosis, cell cycle, and cellular respiration. nih.gov nih.gov
Rhodopseudomonas sphaeroidesGrowth inhibited by propionatePropionyl-CoA, a metabolite, inhibits the pyruvate dehydrogenase complex. nih.gov Growth restored by NaHCO3, which lowers intracellular propionyl-CoA levels. nih.gov nih.gov
Propionibacterium acidipropioniciHigh propanoic acid concentration causes carboxylate inhibition during fermentation.Acid-tolerant mutants show changes in H+-ATPase expression, proton pump of the membrane, and expression of specific proteins like GAPDH and ATP synthase subunit α. nih.govnih.gov nih.govnih.gov
Various Acid-Tolerant Yeasts (S. uvarum, G. candidum, etc.)Propionate is more inhibitory than acetate or lactate.Reduces cellular efficiency (Y-value). Synergistic inhibition when mixed with other acids like acetate. researchgate.net researchgate.net

V. Ecological and Biological Roles of Propanoic Acid

Role as a Short-Chain Fatty Acid (SCFA) in Gut Microbiota Ecosystems.nih.govmdpi.comatamanchemicals.com

Propanoic acid is a key short-chain fatty acid (SCFA) produced in the colon by the fermentation of dietary fibers by the gut microbiota. creative-proteomics.com Along with acetic acid and butyric acid, it is one of the most abundant SCFAs, making up a significant portion of the total SCFA pool in the gut. mdpi.com The production of propanoic acid and other SCFAs is a crucial function of a healthy gut microbiome, with wide-ranging effects on host health. tandfonline.com

The journey of propanoic acid begins with the consumption of dietary fibers, which are carbohydrates that resist digestion in the small intestine. researchgate.net These fibers then travel to the large intestine, where they are fermented by a diverse community of anaerobic bacteria. researchgate.netmdpi.com Various bacterial species, including those from the genera Bacteroides, Prevotella, and Ruminococcus, are known to produce propanoic acid as a major metabolic end product. frontiersin.orgnih.gov The specific amount and type of SCFAs produced depend on the composition of the gut microbiota and the types of dietary fibers consumed. researchgate.net For instance, certain fibers may be more readily fermented into propanoic acid than others. nih.gov

The production of propanoic acid is a complex process involving multiple enzymatic steps within the bacteria. These pathways convert the complex carbohydrates from dietary fibers into this simple three-carbon fatty acid. wikipedia.org The propanoic acid is then absorbed from the colon into the bloodstream, where it can travel to various parts of the body to exert its effects. nih.govcreative-proteomics.com

Propanoic acid plays a vital role in maintaining the integrity of the gut barrier, which is a critical defense mechanism against harmful substances and pathogens. nih.govmdpi.com It contributes to the health of the intestinal lining by promoting the differentiation of goblet cells, which are responsible for producing the protective mucus layer. mdpi.com A robust mucus layer helps to prevent bacteria from directly contacting the intestinal epithelial cells, thus reducing inflammation and maintaining a balanced microbial community. mdpi.com

Once absorbed into the bloodstream, propanoic acid acts as a signaling molecule, influencing the metabolism of the host through its interaction with specific receptors known as short-chain fatty acid receptors (SCFA receptors), such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3. nih.govresearchgate.net These receptors are found on various cell types throughout the body, including in the gut, adipose tissue, and immune cells. nih.gov

In non-human hosts, the activation of these receptors by propanoic acid can lead to a range of metabolic effects. For example, in rodent models, propanoic acid has been shown to influence glucose homeostasis and lipid metabolism. creative-proteomics.comnih.gov It can suppress the production of glucose in the liver (hepatic gluconeogenesis) and has been linked to reduced fat accumulation. mdpi.comnih.gov These effects are mediated through complex signaling pathways that are initiated by the binding of propanoic acid to its receptors. researchgate.netnih.gov The study of these interactions in non-human models provides valuable insights into the potential roles of propanoic acid in metabolic health.

Antimicrobial Mechanisms in Biological Systems.nih.govcreative-proteomics.commdpi.comresearchgate.netmdpi.comphysiology.org

Propanoic acid is well-recognized for its antimicrobial properties and is used as a preservative in food and animal feed to inhibit the growth of mold and some bacteria. wikipedia.orgpatsnap.com Its effectiveness as an antimicrobial agent stems from its ability to disrupt key cellular processes in microorganisms. patsnap.com

One of the primary antimicrobial mechanisms of propanoic acid involves its ability to cross the cell membrane of microorganisms in its undissociated form. asm.orgpatsnap.com Once inside the cell, where the pH is typically neutral, the acid dissociates, releasing a proton and lowering the intracellular pH. asm.orgnih.gov This acidification of the cytoplasm can disrupt various cellular functions, including enzyme activity and protein folding. asm.org

The disruption of the intracellular pH gradient across the cell membrane also interferes with the proton motive force, which is essential for ATP synthesis. asm.org This depletion of cellular energy can inhibit key processes necessary for microbial growth and survival. asm.org Furthermore, the accumulation of the propionate (B1217596) anion within the cell can have toxic effects. nih.gov

Propanoic acid exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of a variety of fungi and bacteria. nih.govnih.gov It is particularly effective against molds, which is why it is widely used as a preservative in baked goods and other food products. socccd.edu Its antibacterial activity extends to both Gram-positive and Gram-negative bacteria. nih.gov

Research has demonstrated the efficacy of propanoic acid against various pathogens. For instance, it has been shown to inhibit the growth of Salmonella, a common foodborne bacterium, by interfering with the expression of genes required for invasion. najah.edu Studies have also highlighted its activity against E. coli and Candida albicans. nih.gov The effectiveness of propanoic acid as an antimicrobial agent can be influenced by factors such as pH, with its activity generally being greater in more acidic environments. mdpi.comresearchgate.net

Table of Antimicrobial Activity of Propanoic Acid

Microorganism Type Inhibitory Effect Reference
Molds Fungus Growth inhibition in food products wikipedia.orgsocccd.edu
Salmonella Bacterium Inhibition of invasion gene expression najah.edu
E. coli Bacterium Growth inhibition nih.gov
Candida albicans Fungus Growth inhibition nih.gov

Biogeochemical Cycling and Environmental Transformations of Propanoic Acid

The production of propanoic acid occurs through the fermentation of various organic compounds. In the gut and other anaerobic habitats, dietary fibers, proteins, and fats are broken down by a diverse consortium of bacteria. nih.gov Polysaccharides are hydrolyzed to sugars and then fermented to pyruvate (B1213749), which can be subsequently converted to propionyl-CoA and then propionate through several metabolic routes, including the succinate (B1194679) and acrylate (B77674) pathways. mdpi.comcreative-proteomics.com Additionally, the degradation of certain amino acids, such as valine, threonine, and methionine, can also yield propionyl-CoA, contributing to the environmental pool of propanoic acid. mdpi.com Bacteria from the genus Propionibacterium, for instance, are well-known for producing propanoic acid as a primary end-product of their anaerobic metabolism, notably through the Wood-Werkman cycle. wikipedia.orgnih.gov

The degradation of propanoic acid is thermodynamically challenging and often represents a rate-limiting step in anaerobic ecosystems. The oxidation of propionate to acetate (B1210297), carbon dioxide, and hydrogen gas (H₂) has a positive Gibbs free energy change under standard conditions, meaning it is not energetically favorable on its own. mdpi.com

CH₃CH₂COO⁻ + 3H₂O → CH₃COO⁻ + HCO₃⁻ + H⁺ + 3H₂ (ΔG°' = +76 kJ/mol)

This thermodynamic barrier is overcome through syntrophy, a metabolic partnership between propionate-oxidizing bacteria (POB) and hydrogen-consuming microorganisms. cabidigitallibrary.org The POB carry out the initial oxidation, and their partners, typically methanogenic archaea or sulfate-reducing bacteria, maintain an extremely low partial pressure of hydrogen, which pulls the reaction forward. mdpi.com

Two primary pathways for propionate degradation have been identified in these syntrophic communities:

The Methylmalonyl-CoA (MMC) Pathway: This is considered the classical route for propionate oxidation. Propionate is first activated to propionyl-CoA, then carboxylated to methylmalonyl-CoA, which is subsequently rearranged to succinyl-CoA. Succinyl-CoA is then oxidized to acetate and CO₂, with the release of hydrogen. This pathway is utilized by well-characterized POB such as Syntrophobacter and Pelotomaculum. nih.govnih.gov

The Dismutation Pathway: Some bacteria, like Smithella, can degrade propionate through a dismutation reaction. In this pathway, propionate is converted into acetate and butyrate, which can be further metabolized. nih.gov

The specific microbial communities involved in propionate cycling can vary significantly depending on the environment, such as anaerobic digesters, sediments, or subsurface petroleum reservoirs. nih.govnih.gov

Table 1: Key Microbial Genera in Propanoic Acid Cycling

Microbial GenusRole in Propanoic Acid CycleMetabolic Pathway/NotesKey References
PropionibacteriumProducerFerments sugars and lactate (B86563) to propionate via the Wood-Werkman cycle. nih.gov, wikipedia.org
SyntrophobacterDegrader (Oxidizer)Oxidizes propionate to acetate and H₂ via the methylmalonyl-CoA pathway in syntrophy with methanogens. nih.gov, nih.gov
PelotomaculumDegrader (Oxidizer)Another key syntrophic propionate oxidizer using the methylmalonyl-CoA pathway. nih.gov
SmithellaDegrader (Oxidizer)Utilizes the dismutation pathway to convert propionate to acetate and butyrate. nih.gov
MethanosaetaConsumer (Syntrophic Partner)Acetoclastic methanogen that consumes acetate produced from propionate oxidation. nih.gov
MethanobacteriumConsumer (Syntrophic Partner)Hydrogenotrophic methanogen that consumes H₂ produced from propionate oxidation, making the oxidation thermodynamically favorable. nih.gov
MethanoculleusConsumer (Syntrophic Partner)Another important hydrogenotrophic methanogen involved in syntrophic propionate degradation. nih.gov

Environmental conditions play a critical role in modulating the rates of propanoic acid transformation. Accumulation of propionate is often an indicator of process instability in anaerobic digesters, as it can lead to a drop in pH and inhibit methanogenesis. nih.govresearchgate.net The reversibility of this inhibition has been observed, with microbial communities acclimating to higher concentrations over time, often by shifting towards hydrogenotrophic methanogenesis. nih.gov

Table 2: Influence of Environmental Factors on Propanoic Acid Degradation

FactorEffect on DegradationResearch FindingsKey References
pH Highly sensitiveThe optimal pH range for propionate degradation is typically between 7.0 and 8.5. Degradation is significantly reduced at a pH below 6.5 and almost ceases below 4.5, as the bacteria responsible are sensitive to acidic conditions. mdpi.com mdpi.com
Temperature Dependent on microbial communityThermophilic (higher temperature) digestion can have higher propionate degradation rates compared to mesophilic conditions, though some studies report propionate accumulation in thermophilic systems due to lower affinities of the specific bacteria. nih.gov nih.gov
Hydrogen Partial Pressure (H₂) Critical for syntrophyPropionate oxidation is only thermodynamically favorable when the H₂ partial pressure is kept extremely low (below 10⁻⁴ atm) by hydrogenotrophic partners. High H₂ levels inhibit the process. mdpi.com mdpi.com
Acetate Concentration Inhibitory at high levelsHigh concentrations of acetate, a product of propionate oxidation, can also thermodynamically inhibit the degradation process. mdpi.com
Trace Elements (e.g., Co, Ni, Mo) Can be stimulatoryTrace elements are essential cofactors for enzymes involved in both propionate oxidation and methanogenesis. Their addition can prevent process instability and enhance degradation. nih.gov nih.gov

In aerobic environments, the fate of propanoic acid is much simpler. It serves as a readily available carbon source for a wide variety of microorganisms and is rapidly metabolized, ultimately being converted to carbon dioxide and water. usda.gov Due to this rapid biodegradation, propanoic acid does not persist or accumulate in oxygenated soils or water.

Vi. Advanced Analytical Methodologies in Docos 13 En 1 Ol Research

Chromatographic Separation Techniques for Complex Biological Mixtureschromatographyonline.com

Chromatographic methods are fundamental for isolating specific lipids from intricate biological samples. tandfonline.comcreative-proteomics.com The choice between gas and liquid chromatography typically depends on the compound's volatility and thermal stability.

Gas chromatography (GC) is a primary technique for analyzing volatile compounds. colostate.edu While the propanoate ester of docos-13-en-1-ol is more volatile than its parent alcohol, derivatization of the free alcohol to a trimethylsilyl (B98337) (TMS) ether is often performed to enhance its volatility and improve peak shape during GC analysis. gerli.com In GC, separation is achieved based on the compound's boiling point and its interaction with the stationary phase within the column. researchgate.net For long-chain esters, high-temperature GC is necessary due to their high molecular weight. nih.gov The retention time of the ester is correlated with its carbon number, allowing for estimation of its size. researchgate.net

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of long-chain compounds that are not sufficiently volatile or are thermally unstable for GC. tandfonline.comhplc.eu Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for separating lipids. gerli.comaocs.org Detection can be achieved through various means, including evaporative light-scattering detectors (ELSD), which are effective for non-volatile compounds. tandfonline.comgerli.com For enhanced sensitivity, fatty acids can be derivatized to form phenacyl esters, which can be detected by UV spectrophotometry at very low levels. gerli.comaocs.org

Table 1: Comparison of Chromatographic Techniques for Docos-13-en-1-ol;propanoic acid Analysis

Feature Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with stationary phase. Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Sample Requirements Volatile or derivable to be volatile. Soluble in the mobile phase.
Typical Stationary Phase Polysiloxane C18-bonded silica (B1680970) (Reversed-Phase)
Typical Mobile Phase Inert gas (e.g., Helium) Solvent mixture (e.g., Acetonitrile (B52724)/Water)
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS) UV-Vis, Evaporative Light Scattering Detector (ELSD), MS
Advantages High resolution, well-established libraries. Suitable for non-volatile and thermally labile compounds. tandfonline.com
Limitations Requires high temperatures for long-chain esters. nih.gov May require derivatization for sensitive detection. gerli.com

Mass Spectrometric Identification and Quantification Approaches (e.g., GC-MS)chromatographyonline.com

Mass spectrometry (MS), particularly when coupled with chromatography, is a powerful tool for the definitive identification and quantification of lipids. researchgate.netnih.gov

When coupled with GC, MS provides detailed structural information through the analysis of fragmentation patterns. whitman.edu The molecular ion peak of straight-chain esters may be weak, but characteristic fragmentation patterns, such as the McLafferty rearrangement and α-cleavage, provide valuable structural clues. whitman.edujove.com For the propanoate ester of docos-13-en-1-ol, the fragmentation would yield ions characteristic of both the propanoate and the docosenol portions of the molecule. whitman.edu High-resolution mass spectrometry can verify the elemental composition of these fragments. nih.gov The mass spectrum of silylated docos-13-enamide, a similar long-chain unsaturated compound, shows characteristic fragment ions that can aid in identification. researchgate.net

Isotope labeling is a technique used to trace the metabolic fate of compounds. wikipedia.orgmdpi.com By introducing precursors labeled with stable isotopes like ¹³C or ²H, researchers can follow their incorporation into docos-13-en-1-ol and its propanoate ester. nih.govnih.gov This allows for the measurement of metabolic flux, providing insights into the synthesis and turnover rates of these lipids in biological systems. wikipedia.orgnih.gov Mass spectrometry is used to detect the mass shift in the labeled products, enabling their quantification. wikipedia.orgnih.gov

Spectroscopic Characterization (e.g., NMR, IR)chromatographyonline.com

Spectroscopic techniques provide detailed information about a molecule's structure and functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. nih.gov In the ¹H NMR spectrum of an unsaturated long-chain ester, distinct signals would appear for the olefinic protons (around 5.3 ppm), the protons on the carbon adjacent to the ester oxygen (around 4.1 ppm), and the protons on the carbon adjacent to the carbonyl group (around 2.2 ppm). orgchemboulder.comyoutube.com ¹³C NMR provides information on the carbon skeleton, with the carbonyl carbon appearing around 173-174 ppm and the olefinic carbons around 130 ppm. youtube.comrsc.orgresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. pjoes.com For the propanoate ester of docos-13-en-1-ol, a strong C=O stretching band for the ester would be expected around 1740-1750 cm⁻¹. orgchemboulder.comspectra-analysis.com Additionally, C-O stretching bands would appear between 1000 and 1300 cm⁻¹, and bands characteristic of the C=C double bond would also be present. orgchemboulder.comoptica.org

Table 2: Predicted Spectroscopic Data for this compound

Technique Region/Chemical Shift Functional Group Assignment
¹H NMR ~ 5.3 ppm Olefinic Protons (-CH=CH-) youtube.com
~ 4.1 ppm Protons on carbon adjacent to ester oxygen (-CH₂-O-C=O) orgchemboulder.com
~ 2.2 ppm Protons on carbon adjacent to carbonyl (-C-CH₂-C=O) orgchemboulder.com
~ 1.2-1.6 ppm Methylene protons of long alkyl chain (-(CH₂)n-) youtube.com
~ 0.9 ppm Terminal methyl protons (-CH₃) youtube.com
¹³C NMR ~ 174 ppm Carbonyl Carbon (C=O) researchgate.net
~ 130 ppm Olefinic Carbons (-CH=CH-) rsc.orgresearchgate.net
~ 60-70 ppm Carbon adjacent to ester oxygen (-CH₂-O-C=O)
~ 20-40 ppm Methylene carbons of alkyl chain
~ 14 ppm Terminal methyl carbon (-CH₃)
IR ~ 1740-1750 cm⁻¹ Ester Carbonyl Stretch (C=O) orgchemboulder.comspectra-analysis.com
~ 1000-1300 cm⁻¹ Ester C-O Stretch orgchemboulder.com
~ 3010 cm⁻¹ & 1650 cm⁻¹ Alkene C-H and C=C Stretch, respectively

Advanced Sample Preparation and Extraction Protocols for Lipidomics

The initial and most critical stage in the analysis of this compound is the sample preparation, which involves its extraction from the sample matrix. The primary goal is to efficiently isolate the lipid fraction, including non-polar compounds like wax esters, while minimizing the co-extraction of interfering substances and preventing degradation of the analyte. creative-proteomics.com The choice of extraction protocol is paramount and is dictated by the physicochemical properties of the target analyte and the nature of the sample matrix. creative-proteomics.comnih.gov

Liquid-liquid extraction (LLE) remains a cornerstone of lipid analysis. Traditional methods, such as those developed by Folch and Bligh and Dyer, utilize a biphasic system of chloroform (B151607) and methanol (B129727) to partition lipids from aqueous sample components. creative-proteomics.com These methods are effective for a broad range of lipids; however, for highly non-polar lipids like wax esters, modifications are often necessary to improve recovery.

For instance, a two-phase liquid-liquid system with hexane-methanol-water can be optimized for the extraction of non-polar lipids, where compounds like wax esters are concentrated in the upper hexane (B92381) layer. upce.cz To enhance extraction efficiency, the lower aqueous methanol layer can be subsequently washed with a hexane-methanol mixture. upce.cz

A variation of LLE involves the use of methyl tert-butyl ether (MTBE) as a less toxic alternative to chloroform. The MTBE method offers the advantage of the lipid-containing organic phase forming the upper layer, which simplifies its collection. rockefeller.edu

Table 1: Comparison of Common Liquid-Liquid Extraction Solvents for Lipid Analysis
Solvent SystemPrincipleAdvantagesDisadvantages
Chloroform/Methanol (Folch/Bligh & Dyer)Creates a biphasic system where lipids partition into the lower chloroform layer. creative-proteomics.comWell-established, effective for a broad range of lipids.Chloroform is toxic; the lower organic phase can be difficult to separate.
Hexane/IsopropanolUses a less polar solvent system, favoring the extraction of non-polar lipids.Good for extracting highly hydrophobic lipids like wax esters.May have lower recovery for more polar lipids.
Methyl tert-butyl ether (MTBE)/MethanolForms a biphasic system with the lipid-rich organic phase on top. rockefeller.eduLess toxic than chloroform; easier separation of the organic layer. rockefeller.eduMay have lower recovery for some polar lipid classes.

Solid-phase extraction (SPE) is a highly versatile technique that separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. youtube.com For the analysis of wax esters like this compound, SPE is particularly useful for isolating this specific lipid class from a complex lipid extract. nih.govuit.noplos.org

A common approach involves using a silica gel or aminopropyl-bonded silica SPE cartridge. The total lipid extract, dissolved in a non-polar solvent like chloroform, is loaded onto the conditioned column. A series of solvents with increasing polarity are then used to selectively elute different lipid classes. For instance, neutral lipids, including wax esters, can be eluted with a non-polar solvent like heptane (B126788) or a mixture of hexane and diethyl ether. uit.noplos.orgnih.gov More polar lipids, such as phospholipids (B1166683) and free fatty acids, are retained on the column and can be eluted later with more polar solvents.

A detailed protocol for the isolation of wax esters from a marine oil provides a practical example. uit.noplos.orgnih.gov This method utilizes an aminopropyl SPE column and a series of solvent washes to first isolate the wax ester fraction from other lipids. plos.org

Table 2: Example of a Solid-Phase Extraction Protocol for the Isolation of Wax Esters
StepSolvent/ProcedurePurposeEluted Fraction
Conditioning20 mL heptane uit.noplos.orgTo activate the SPE column. youtube.com-
LoadingSample in chloroform uit.noplos.orgTo apply the lipid extract to the column.-
Elution 150 mL heptane plos.orgTo elute neutral lipids.Neutral Lipids (excluding wax esters)
Elution 250 mL heptane plos.orgTo elute the wax esters.Wax Esters

For detailed structural analysis of this compound, it is often necessary to hydrolyze the ester bond to analyze the constituent fatty alcohol (Docos-13-en-1-ol) and fatty acid (propanoic acid) separately. uit.nonih.gov Saponification, using a base like ethanolic sodium hydroxide, is a common method for this hydrolysis. nih.gov

Following hydrolysis, the resulting free fatty alcohols and fatty acids can be separated from each other, again using SPE. The fatty alcohols, being less polar, can be eluted with a solvent mixture such as chloroform/isopropanol. uit.nonih.gov The more polar free fatty acids can then be eluted with a more acidic solvent system, for example, diethyl ether/acetic acid. nih.gov

Research on the extraction of wax esters from various natural sources has provided valuable data on the efficiency of different protocols. For example, a study on a wax-ester-rich marine oil demonstrated the successful isolation of wax esters, followed by their hydrolysis and the subsequent separation of fatty acids and fatty alcohols using SPE. uit.noplos.orgnih.gov The yields of the different lipid fractions were determined gravimetrically, providing a quantitative measure of the protocol's effectiveness. plos.org

Another study focusing on the analysis of fatty acid ethyl esters (a class of wax esters) in meconium reported extraction efficiencies ranging from 51.2% to 96.5% using a combined liquid-liquid and solid-phase extraction approach. nih.gov Although the specific compound and matrix are different, these findings highlight the high recovery rates that can be achieved with optimized extraction protocols for wax esters.

The selection of an appropriate extraction method is a critical step that significantly influences the qualitative and quantitative outcomes of lipidomic analyses of compounds like this compound. The protocols described provide a robust framework for the efficient isolation and purification of this and other long-chain wax esters from various biological and environmental matrices.

Vii. Advanced Analytical Methodologies in Propanoic Acid Research

Chromatographic Techniques for Quantitative Analysis in Fermentation Broths and Biological Samples

Chromatographic methods are fundamental in separating and quantifying propanoic acid from intricate matrices.

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (MS), is a powerful tool for the analysis of volatile fatty acids (VFAs) like propanoic acid. creative-proteomics.com The inherent volatility of short-chain fatty acids makes them suitable for GC analysis. creative-proteomics.comsigmaaldrich.com To enhance volatility and improve chromatographic separation, derivatization is often employed. nih.gov A common method involves converting fatty acids into their more volatile pentafluorobenzyl (PFB) esters. nih.gov This derivatization, followed by GC-MS analysis using negative chemical ionization (NCI), allows for high sensitivity and reliable quantification. nih.gov

The use of an internal standard, such as a deuterated analogue of the target analyte, is a key aspect of robust quantitative methods, as it corrects for variations during sample preparation and analysis. nih.gov For the analysis of free fatty acids without derivatization, specialized GC columns with acidic characteristics, such as the Nukol™ column, are utilized to achieve excellent peak shapes and minimize adsorption of the active carboxyl groups. sigmaaldrich.com GC-MS methods can achieve low detection limits for propanoic acid, in some cases as low as 0.01 mg/L in volatile organic compounds. creative-proteomics.com

A study on the determination of propanoic acid added as a preservative to corn demonstrated the accuracy and sensitivity of GC. cerealsgrains.org The method involved direct injection of an aqueous solution of the free acids onto a column packed with porous polymer beads, which provided good separation with minimal tailing. cerealsgrains.org The linearity of the calibration curve over a concentration range of 0-50 ppm was excellent, allowing for accurate quantification. cerealsgrains.org

Interactive Data Table: GC Analysis of Propanoic Acid in Corn

SampleCalculated Propionic Acid (%)GC-Determined Propionic Acid (Mean ± SD, %)
10.200.19 ± 0.005
20.400.38 ± 0.006
30.600.59 ± 0.007
40.800.81 ± 0.006

This table is based on data from a study on the gas-chromatographic determination of propionic acid in treated corn. cerealsgrains.org

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the quantitative analysis of propanoic acid, particularly in aqueous samples like fermentation broths. researchgate.netsielc.com Reversed-phase HPLC (RP-HPLC) is a common mode of separation. sielc.compensoft.net For effective retention and separation of a polar analyte like propanoic acid on a C18 column, it is crucial to suppress the ionization of the carboxylic acid group by acidifying the mobile phase. researchgate.net This is typically achieved by using a buffered mobile phase with a pH below the pKa of propanoic acid (which is approximately 4.87). researchgate.netresearchgate.net

A typical mobile phase might consist of a mixture of acetonitrile (B52724) and an acidic aqueous buffer, such as phosphate (B84403) buffer or water containing formic or phosphoric acid. sielc.compensoft.net Detection is often performed using a UV detector at a low wavelength, such as 210 nm or 215 nm. researchgate.netsielc.com HPLC methods have been developed and validated for the determination of propanoic acid in various matrices, including fermentation broths and food samples. researchgate.nettheijes.com These methods have demonstrated good linearity, precision, and accuracy. researchgate.nettheijes.com For instance, an HPLC method for analyzing organic acids in a propionic acid fermentation broth showed a linear correlation coefficient greater than 0.9998 in the range of 0.15-5.19 g/L, with recoveries between 96.91% and 103.11%. researchgate.net

Interactive Data Table: HPLC Method Parameters for Propanoic Acid Analysis

ParameterCondition 1Condition 2
ColumnC18 (150x4 mm i.d., 5 µm)Newcrom BH
Mobile PhaseAcetonitrile:Phosphate buffer (pH=3.0) (50:50 v/v)Acetonitrile, Water, Phosphoric Acid
Flow Rate1.0 mL/minNot Specified
DetectionUV at 225 nmUV at 210 nm
Column Temperature30 °CNot Specified

This table summarizes typical HPLC conditions for propanoic acid analysis based on published methods. sielc.compensoft.net

Spectroscopic Characterization for Molecular Interactions

Spectroscopic techniques provide valuable insights into the molecular structure and interactions of propanoic acid.

Infrared (IR) spectroscopy is a powerful tool for investigating the solute-solvent interactions of propanoic acid. jcsp.org.pkresearchgate.netresearchgate.net The vibrational spectrum of a molecule is sensitive to its environment, and changes in the position, intensity, and shape of IR absorption bands can reveal information about intermolecular forces. jcsp.org.pk Carboxylic acids like propanoic acid typically exist as hydrogen-bonded dimers, even in the vapor phase and in dilute solutions. jcsp.org.pk

Studies have shown that the fundamental vibrational frequencies of propanoic acid, such as the O-H stretching, O-H deformation, and C=O stretching vibrations, are affected by the solvent. jcsp.org.pk For example, the C=O stretching frequency of propanoic acid is shifted in different solvents, and the magnitude of this shift can be correlated with the solvent's polarity and dipole moment. jcsp.org.pk The interaction between the carbonyl group of propanoic acid and polar solvents can be significant. jcsp.org.pk Similarly, the O-H deformation frequency is also sensitive to the solvent environment, with strong hydrogen bonding between the solute and solvent causing noticeable shifts. jcsp.org.pk Two-dimensional infrared (2D-IR) spectroscopy can further probe the dynamics of these interactions by measuring spectral diffusion, which reflects the fluctuations in the solvent environment. nih.gov

Interactive Data Table: Solvent Effects on IR Frequencies of Propanoic Acid

SolventC=O Stretch (cm⁻¹)Δν (C=O) (cm⁻¹)O-H Deformation (cm⁻¹)Δν (O-H) (cm⁻¹)
Chloroform (B151607)17153584393
Dichloromethane171535Not ReportedNot Reported
Dichloroethane171535Not ReportedNot Reported
Acetonitrile173020Not ReportedNot Reported
DMSO173020Not ReportedNot Reported

This table is based on data from infrared spectral studies of propanoic acid in various solvents. jcsp.org.pk Note that the dimeric OH peak was observed at 3016 cm⁻¹ in this study. jcsp.org.pk

Method Validation and Interlaboratory Harmonization in Quantitative Metabolomics

Ensuring the accuracy and comparability of quantitative data for metabolites like propanoic acid across different laboratories is a significant challenge. Method validation and interlaboratory harmonization are crucial for reliable metabolomics research. nih.gov Method validation involves demonstrating that an analytical method is suitable for its intended purpose by assessing parameters such as linearity, accuracy, precision, selectivity, and limits of detection and quantification. pensoft.netnih.gov

For quantitative metabolomics, the use of reference materials is essential for proficiency testing and data integration. nih.gov These reference materials can be used to assess the performance of different analytical platforms and methods, helping to identify and reduce inter-laboratory variability. nih.gov Establishing best practices and standardized protocols for sample preparation, data acquisition, and data analysis is key to achieving harmonization. nih.gov The goal is to ensure that quantitative data generated in different laboratories are comparable and reliable, which is critical for large-scale and collaborative metabolomics studies. nih.gov

Online Monitoring and Process Analytical Technology (PAT) in Bioprocesses

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to enhance the efficiency and control of manufacturing processes, including bioprocesses where propanoic acid may be a key metabolite. mt.comthermofisher.com PAT aims to build quality into the process by monitoring critical process parameters (CPPs) in real-time to ensure that critical quality attributes (CQAs) of the final product are met. mt.comthermofisher.comleadventgrp.com

Online and in-line monitoring techniques are central to PAT. mt.com These can include spectroscopic methods (like Raman or near-infrared spectroscopy) and chromatographic techniques integrated directly into the process stream. leadventgrp.combiopharminternational.com For example, online HPLC systems can provide near real-time measurements of nutrient and metabolite concentrations, including propanoic acid, in a bioreactor. biopharminternational.com This allows for timely adjustments to the process, such as nutrient feeding, to maintain optimal conditions for cell growth and product formation. biopharminternational.comeppendorf.com The integration of analytical tools with data analytics and machine learning holds the potential for predictive control and real-time optimization of bioprocesses. leadventgrp.com

Viii. Microbial Bioprocess Engineering for Propanoic Acid Production

Strain Development and Metabolic Engineering for Enhanced Bioproduction

A cornerstone of improving the economic viability of bio-based propanoic acid is the development of robust and efficient microbial strains. This involves selecting the best natural producers and enhancing their capabilities through advanced genetic and metabolic engineering techniques.

The selection of an appropriate microorganism is a critical first step in developing an industrial fermentation process. nih.gov Various species of Propionibacterium, including P. acidipropionici, P. freudenreichii, P. jensenii, and P. thoenii, are known producers of propanoic acid. nih.govasm.org Screening studies are conducted to identify the most promising strains based on criteria such as product yield, productivity, and tolerance to substrate and product inhibition.

In one such screening of seventeen Propionibacterium strains, Propionibacterium acidipropionici ATCC 4875 was identified as the superior platform strain for further optimization studies when using glucose and sucrose (B13894) as carbon sources. nih.gov Similarly, when comparing different P. acidipropionici strains, strain 4875 demonstrated better performance than strain 25562. bbest.org.br P. acidipropionici is often favored because it generally exhibits higher efficiency in converting substrates like glycerol (B35011) into propanoic acid compared to other strains. nih.gov Dairy species, in particular, are explored for their tendency to produce propionate (B1217596) at higher titers and yields. mdpi.com

The table below summarizes the performance of various Propionibacterium strains under different fermentation conditions.

Table 1: Performance of Selected Propionibacterium Strains for Propanoic Acid Production

StrainCarbon Source(s)Key FindingsReference
Propionibacterium acidipropionici ATCC 4875Glucose, SucroseSelected as the best platform strain out of 17 screened strains for fermentation optimization. nih.gov
Propionibacterium acidipropioniciGlycerolShowed higher conversion yield and shorter fermentation time compared to P. acnes and Clostridium propionicum. nih.gov
Propionibacterium jensenii ATCC 4868GlycerolUsed as a host for metabolic engineering to improve acid resistance and propanoic acid production. nih.gov
Propionibacterium freudenreichii CCTCC M207015GlucoseInvestigated for propanoic acid production in a stirred-tank fermentor, leading to the development of a pH-shift control strategy. nih.gov
Acidipropionibacterium acidipropioniciNa lactate (B86563), Lactose (B1674315)Investigated for its ability to produce organic acids; produced significant amounts of propionic and acetic acids. mdpi.com

Once a high-performing strain is selected, metabolic engineering is employed to rationally enhance its production capabilities. These genetic manipulations aim to direct more carbon flux towards the propanoic acid synthesis pathway while minimizing the formation of undesirable byproducts like acetic acid and succinic acid. nih.govresearchgate.net

Key strategies for pathway optimization include:

Overexpression of Key Enzymes: Increasing the expression of enzymes that catalyze rate-limiting steps in the Wood-Werkman cycle can significantly boost propanoic acid production. For instance, overexpressing phosphoenolpyruvate (B93156) carboxylase (PPC) from Escherichia coli in P. freudenreichii resulted in faster growth, increased glycerol consumption, and a higher final propanoic acid titer. researchgate.netnih.gov Similarly, the co-expression of glycerol dehydrogenase (GDH) and malate (B86768) dehydrogenase (MDH) in P. jensenii led to a substantial increase in propanoic acid titer and productivity. asm.org Overexpression of propionyl-CoA:succinate (B1194679) CoA transferase (CoAT), another key enzyme, has also shown to improve yield and productivity, particularly in co-fermentations of glycerol and glucose. mdpi.com

Knockout of Competing Pathways: To reduce the formation of byproducts, genes encoding enzymes in competing metabolic pathways can be deleted. A notable example is the knockout of the acetate (B1210297) kinase (ack) gene in P. acidipropionici. nih.govresearchgate.net This modification reduces the production of acetic acid, which not only simplifies downstream purification but also redirects metabolic intermediates towards propanoic acid synthesis. researchgate.net

Redox Balance Manipulation: The cellular redox state (the ratio of NADH/NAD+) is crucial for fermentation efficiency. Engineering the pentose (B10789219) phosphate (B84403) pathway (PPP) by overexpressing enzymes like glucose-6-phosphate 1-dehydrogenase has been tested to manipulate the redox balance in favor of propionate production, resulting in a four-fold increase in the propionate-to-acetate ratio. researchgate.net

The following table details several genetic modifications and their reported impact on propanoic acid production.

Table 2: Genetic Engineering Strategies for Enhanced Propanoic Acid Production

Target Gene(s)ModificationHost StrainEffect on ProductionReference
Acetate kinase (ack)KnockoutP. acidipropioniciReduced acetate formation, increased propanoic acid tolerance and production. nih.govresearchgate.net
Phosphoenolpyruvate carboxylase (ppc)OverexpressionP. freudenreichiiFaster growth, higher glycerol consumption, and increased final propanoic acid titer. researchgate.netnih.gov
Glycerol dehydrogenase (gldA) and Malate dehydrogenase (mdh)Co-expressionP. jenseniiIncreased propanoic acid titer from 26.95 g/L to 39.43 g/L. asm.org
Propionyl-CoA:succinate CoA transferase (CoAT)OverexpressionP. freudenreichii ssp. shermaniiSlightly improved propanoic acid yield and productivity, with a marked decrease in byproducts. mdpi.com
Zwf and Pgl (Pentose Phosphate Pathway)OverexpressionPropionibacterium4-fold increase in propionate to acetate ratio during exponential growth. researchgate.net

A major bottleneck in propanoic acid fermentation is product inhibition, where the accumulation of propanoic acid and other organic acids in the fermentation broth becomes toxic to the microbial cells, thereby limiting growth and productivity. researchgate.netnih.gov Therefore, enhancing the strain's tolerance to low pH and high acid concentrations is a critical goal of metabolic engineering.

Strategies to improve acid tolerance include:

Adaptive Laboratory Evolution (ALE): This technique involves cultivating strains for extended periods under gradually increasing stress conditions (e.g., high propanoic acid concentration). This process selects for spontaneous mutations that confer enhanced tolerance. Adapted mutants of P. acidipropionici have shown significantly reduced growth sensitivity to propanoic acid. nih.govresearchgate.net

Enhancing Proton Pumping Mechanisms: Cells maintain their internal pH homeostasis by actively pumping excess protons out of the cell, a process often mediated by H+-ATPase enzymes. Adapted strains of P. acidipropionici have been observed to have increased expression and activity of H+-ATPase. nih.govresearchgate.net

Engineering Acid Resistance Systems: Specific metabolic systems can help cells cope with acid stress. The arginine deiminase (ADI) and glutamate (B1630785) decarboxylase (GAD) systems, for example, consume protons and thus help to alleviate intracellular acidity. nih.govresearchgate.net Engineering these systems in P. jensenii has been shown to improve both acid resistance and propanoic acid production. nih.gov

Genome Shuffling: This non-rational engineering approach involves protoplast fusion of different strains to create hybrid genomes, which can then be screened for desired traits like enhanced acid tolerance. mdpi.comnih.gov This method has successfully generated P. acidipropionici strains with improved growth rates and propanoic acid yields. google.comuq.edu.au

Osmotic stress, which can be caused by high concentrations of substrate or salts in the medium, can also inhibit microbial growth. The presence of KCl in a glycerol-based medium has been shown to improve the production of trehalose, a compatible solute that helps P. freudenreichii cope with osmotic stress. nih.gov Engineering strains for osmoadaptation can enhance their viability, especially during processes like freeze-drying for culture preservation. frontiersin.org

Table 3: Strategies for Improving Acid and Osmotic Stress Tolerance

StrategyMechanism/TargetOrganismObserved OutcomeReference
Adaptive Laboratory EvolutionSelection for spontaneous mutationsP. acidipropioniciReduced growth sensitivity to propanoic acid, elongated cell morphology. nih.govresearchgate.net
Overexpression of H+-ATPaseEnhanced proton effluxP. acidipropioniciIncreased H+-ATPase activity, improved pH homeostasis. nih.govresearchgate.net
Engineering ADI and GAD systemsIntracellular proton consumptionP. jenseniiImproved acid resistance and propanoic acid production. nih.gov
Genome ShufflingProtoplast fusion and recombinationP. acidipropioniciAchieved a yield of 0.55 g propionate/g glucose and improved acid tolerance. mdpi.com
OsmoadaptationAccumulation of compatible solutes (e.g., trehalose)P. freudenreichiiImproved tolerance to osmotic stress and enhanced viability after freeze-drying. nih.govfrontiersin.org

Fermentation Process Optimization and Bioreactor Design

Alongside strain improvement, optimizing the fermentation environment is crucial for maximizing the efficiency of propanoic acid production. This involves fine-tuning medium components, controlling key physical parameters, and employing advanced bioreactor configurations.

The choice of carbon and nitrogen sources profoundly affects the kinetics of fermentation, including the final product concentration, yield, and productivity. ntnu.nobbest.org.br While glucose is a commonly used carbon source, research has explored a variety of alternatives, including industrial byproducts, to reduce costs.

Carbon Sources: Different carbon sources can alter the metabolic flux distribution. ntnu.no

Glycerol: As a byproduct of biodiesel production, crude glycerol is an attractive and inexpensive feedstock. nih.gov Due to its more reduced state compared to glucose, glycerol can theoretically lead to higher propanoic acid yields. mdpi.com Studies have shown that glycerol can be an excellent alternative to conventional carbohydrates for propanoic acid production. nih.govresearchgate.net

Lactose: A major component of whey, a dairy industry byproduct, lactose can be effectively utilized by Propionibacterium strains. mdpi.compjoes.com

Other Substrates: A range of other substrates have been investigated, including sorbitol, xylose, sugarcane syrup, and corn mash. nih.govntnu.nobbest.org.br Sorbitol, for instance, has been shown to enhance propanoic acid productivity and yield compared to glucose, while also reducing the formation of acetate and succinate. ntnu.no The use of enzymatically treated corn mash improved the apparent propanoic acid yield to 0.6 g/g of glucose consumed. nih.gov

Mixed Carbon Sources: Co-fermentation of multiple substrates, such as a mixture of glycerol and glucose, can sometimes enhance production efficiency by altering metabolic kinetics. mdpi.comnih.gov

Nitrogen Sources: Nitrogen is essential for cell growth and enzyme synthesis. Yeast extract and tryptone are common nitrogen sources used in laboratory media. amrita.edu The ratio of carbon to nitrogen (C/N ratio) is a critical parameter. For glycerol fermentation by P. acidipropionici, a glycerol-to-yeast-extract ratio of 3:1 was found to be optimal for complete glycerol consumption while maintaining high productivity. nih.gov Using inexpensive nitrogen sources, such as potato wastewater, is also being explored to make the process more economical. researchgate.net

The table below compares the effects of different carbon sources on propanoic acid fermentation.

Table 4: Effect of Various Carbon Sources on Propanoic Acid Fermentation by P. acidipropionici

Carbon SourceProductivity (g/L/h)Yield (g/g or mol/mol C)Final Titer (g/L)Key ObservationReference
Sorbitol0.390.224 mol/mol C20.4Enhanced productivity and yield with reduced byproducts compared to glucose. ntnu.no
Glucose0.240.164 mol/mol C15.3Baseline for comparison; higher acetate yield than sorbitol. ntnu.no
Glycerol/Glucose Mix0.350.51 g/g C-source35.36High cell density fermentation with cell recycle. researchgate.net
Enzymatically Treated Corn Mash0.50.60 g/g-Achieved high yield, demonstrating the potential of low-cost industrial media. nih.gov
Whey Lactose & Crude Glycerol-0.66 g/g24.80Demonstrates effective utilization of industrial wastes. pjoes.com

The pH of the fermentation medium is one of the most critical parameters influencing the growth of Propionibacterium and the production of propanoic acid. nih.gov High concentrations of undissociated propanoic acid at low pH are inhibitory to the cells. Therefore, maintaining the pH within an optimal range is essential for a productive fermentation. sartorius.com

Optimal pH Range: The optimal pH for the growth of Propionibacterium is generally higher than the optimal pH for acid production. nih.gov Most Propionibacterium species grow best at a pH between 6.0 and 7.0. nih.govnih.gov Fermentations are often controlled at a constant pH of around 6.5 by the automatic addition of a base like NaOH. sartorius.comamrita.edu

pH-Shift Strategy: A more advanced approach is the two-stage pH-shift control strategy. This method leverages the different pH optima for growth and production. The fermentation is initiated at a higher pH (e.g., 6.5) to maximize initial cell growth (biomass accumulation). nih.gov After a certain period, the pH is shifted down to a lower value (e.g., 6.0) to favor propanoic acid formation over further cell growth. nih.govnih.gov This strategy has been shown to significantly improve the final propanoic acid concentration and glucose conversion efficiency compared to operating at a constant pH. nih.gov For example, applying a pH shift from 6.5 to 6.0 resulted in a propanoic acid concentration of 19.21 g/L, compared to 14.58 g/L at a constant pH of 6.0. nih.gov

Table 5: Comparison of pH Control Strategies in Propanoic Acid Fermentation

StrategyDescriptionStrainResultReference
Constant pH 6.5pH maintained at 6.5 throughout the fermentation.P. acidipropioniciReported as suitable for propanoic acid accumulation. amrita.edu
Constant pH 6.0pH maintained at 6.0 throughout the fermentation.P. freudenreichiiMaximal propanoic acid: 14.58 g/L; Glucose conversion: 36.45%. nih.gov
Two-Stage pH-ShiftpH controlled at 6.5 for the first 48 hours (for growth), then shifted to 6.0 (for production).P. freudenreichiiMaximal propanoic acid: 19.21 g/L; Glucose conversion: 48.03%. Significant improvement over constant pH. nih.gov
Varying pH LevelsBatch fermentations conducted at various constant pH values from 5.5 to 7.0.P. freudenreichiiEstablished the kinetic basis for the pH-shift strategy. nih.gov

Advanced Bioreactor Configurations (e.g., Continuous, Extractive Fermentation)

The microbial production of propanoic acid is often limited by factors such as low productivity and product inhibition. celignis.com To overcome these challenges, advanced bioreactor configurations have been developed to enhance efficiency and yield. These configurations move beyond traditional batch fermentation, which is characterized by low productivity (e.g., 0.03 g/L/h), to more sophisticated systems.

Continuous Fermentation with cell retention or immobilization is a key strategy to boost productivity. By retaining the microbial cells within the bioreactor, a high cell density can be achieved, leading to significantly higher production rates. For instance, using spin filters with a 5 μm pore size for in-situ cell retention resulted in a fourfold increase in propanoic acid productivity (0.9 g/L/h) compared to standard batch fermentation. nih.govsrce.hr Another approach involves immobilizing cells on a fibrous matrix. In a novel packed-bed bioreactor with immobilized Propionibacterium acidipropionici, a high cell density of approximately 37 g/L was achieved, resulting in a reactor productivity about four times higher than that of a conventional batch fermentation. nih.gov This type of bioreactor can operate continuously for extended periods without issues like clogging or contamination, making it suitable for industrial-scale production. nih.gov Combining microfiltration and ultrafiltration within the fermentation unit can also effectively recycle microbial cells, keeping them in an active growth phase and enhancing both concentration and productivity. researchgate.net

Extractive Fermentation is another advanced technique designed to mitigate product inhibition, where the accumulation of propanoic acid in the fermentation broth slows down or stops microbial growth and production. celignis.comacs.org This method involves the in-situ removal of propanoic acid from the fermentation broth as it is produced. celignis.comresearchgate.net One common approach is to use a liquid-liquid extraction system, often employing an amine extractant in a non-toxic solvent. nih.govnih.gov For example, an extractive fermentation process using a tertiary amine extractant and a hollow-fiber membrane extractor to selectively remove propanoic acid from a lactose fermentation broth demonstrated a five-fold increase in productivity (approximately 1 g/L/h), a more than 20% increase in yield (up to 0.66 g/g), and a higher final product concentration (75 g/L). nih.gov This process also led to a purer product and reduced the production of by-products like acetic and succinic acids. nih.gov The choice of solvent is critical, as some can be toxic to the microorganisms; however, strategies exist to overcome this, such as using non-toxic solvents like Witcohol 85 NF or entrapping toxic solvents with vegetable oils. nih.gov

The table below summarizes the performance of different bioreactor configurations for propanoic acid production.

Comparison of Bioreactor Configurations for Propanoic Acid Production

Bioreactor ConfigurationKey FeaturesReported ProductivityAdvantagesReference
Batch FermentationTraditional, closed system~0.03 - 0.2 g/L/hSimple setup researchgate.net
Continuous Fermentation (with cell retention)In-situ cell retention using spin filters0.9 g/L/hFourfold productivity increase over batch nih.govsrce.hr
Continuous Fermentation (immobilized cells)Cells immobilized in a packed-bed bioreactor~4x higher than conventional batchHigh cell density, long-term stability nih.gov
Extractive Fermentation (hollow-fiber membrane)Selective removal of propionic acid with an amine extractant~1.0 g/L/hFive-fold productivity increase, higher yield and purity, reduced product inhibition nih.gov
External Direct ISPR (In-Situ Product Recovery)Extraction in an external column with anion exchanger0.37 g/L/hHigher final product titer compared to no ISPR researchgate.net

Co-production Strategies with Other Value-Added Compounds (e.g., Vitamin B12)

A significant advantage of using Propionibacterium species for propanoic acid production is their natural ability to synthesize other valuable compounds, most notably vitamin B12 (cobalamin). nih.gov This creates an opportunity for developing integrated biorefinery processes that yield multiple products from a single fermentation, thereby enhancing the economic viability.

Propionibacterium freudenreichii is a prominent species used for the co-production of propanoic acid and vitamin B12. researchgate.netnih.gov Vitamin B12 is a crucial cofactor for the enzyme methylmalonyl-CoA mutase, which is involved in the metabolic pathway for propionate production. researchgate.net The biosynthesis of both compounds is intrinsically linked, though conditions favoring one may not be optimal for the other. Studies have shown an inverse relationship, where high propanoic acid production can sometimes correspond to lower vitamin B12 yields and vice versa. nih.gov

Several strategies are being explored to optimize the simultaneous production of both compounds:

Strain Selection and Engineering: Different strains of Propionibacterium exhibit varying capacities for producing propanoic acid and vitamin B12. nih.govnih.gov Genetic engineering of strains like P. freudenreichii is also being pursued to enhance the yields of both products. researchgate.net

Fermentation Conditions: The composition of the culture medium, including carbon and nitrogen sources, and the addition of precursors like cobalt and 5,6-dimethylbenzimidazole (B1208971) (DMBI), significantly influence the production rates. researchgate.netnih.gov For instance, using a mix of glucose and glycerol as carbon sources in an expanded bed adsorption bioreactor has proven effective. researchgate.net Fermentation can be managed in phases; for example, an anaerobic phase for acid production followed by a micro-aerobic phase to enhance the synthesis of the active form of vitamin B12, which requires oxygen for the production of the DMBI ligand. nih.govgoogle.com

Co-cultivation: Co-fermentation of P. freudenreichii with other microorganisms can enhance yields. For example, co-culturing with Ralstonia eutropha has been shown to increase cobalamin production significantly. researchgate.net Similarly, using mixed cultures with Lactobacillus species has been explored. google.com

The table below presents findings from studies on the co-production of propanoic acid and vitamin B12.

Co-production of Propanoic Acid and Vitamin B12

Organism/SystemSubstratePropanoic Acid TiterVitamin B12 TiterKey StrategyReference
P. freudenreichii T82Glucose-rich medium23 - 40 g/LInverse relationship observedOptimizing carbon source ratios nih.gov
P. freudenreichii in Expanded Bed Adsorption BioreactorCorn stalk hydrolysates-43.2 mg/LFed-batch process using waste biomass researchgate.net
P. freudenreichii in Expanded Bed Adsorption BioreactorGlucose and glycerol mix-47.6 mg/LFed-batch process with mixed carbon source researchgate.net
P. freudenreichii with R. eutrophaNot specified-Increased from 6.73 mg/L to >19 mg/LCo-cultivation researchgate.net
P. freudenreichii (experimental coupled fermentation)Not specified50.12 g/L21.6 mg/LCoupled fermentation process researchgate.net

Techno-Economic and Environmental Sustainability Assessments of Bioproduction

For the fermentative production of propanoic acid to be a viable alternative to established petrochemical routes, it must be both economically competitive and environmentally sustainable. researchgate.netpatsnap.com Techno-economic analyses (TEA) and life cycle assessments (LCA) are crucial tools for evaluating the feasibility of bioproduction processes. patsnap.comnih.gov

Techno-Economic Analysis (TEA): The economic viability of bio-based propanoic acid is heavily influenced by feedstock costs, fermentation efficiency, and the energy required for downstream processing. researchgate.netnih.gov Raw materials, particularly carbon and nitrogen sources, can account for a significant portion (around 30%) of the total production costs. researchgate.net Therefore, utilizing inexpensive and renewable feedstocks like crude glycerol (a byproduct of biodiesel production), lignocellulosic biomass, or food industry waste (e.g., apple pomace) is a key strategy to improve cost-competitiveness. researchgate.netpatsnap.com

Economic assessments have established benchmarks for a commercially viable process. To compete with petrochemical production, it is estimated that the bioprocess needs to achieve a final product concentration of at least 100 g/L, a yield of 0.6 g of propanoic acid per gram of sugar, and a volumetric productivity in the range of 1-2 g/L/h. researchgate.netnih.gov While some advanced fermentation processes have approached or exceeded 100 g/L titers, simultaneously achieving all three benchmarks remains a significant challenge. researchgate.net The cost of production from apple pomace, for example, was estimated to be around 3.05 USD/kg, indicating a need for further improvements in fermentation yield to reduce costs. researchgate.net

Environmental Sustainability Assessment (LCA): From an environmental perspective, producing propanoic acid from renewable biomass offers a significant advantage in reducing greenhouse gas (GHG) emissions compared to fossil fuel-based production. researchgate.netresearchgate.net One life cycle assessment showed that using glycerol from biodiesel production as a feedstock could lead to a 60% reduction in GHG emissions. researchgate.net The environmental impact in terms of CO2 emissions for the biomass-based route was found to be 50% lower than conventional methods. researchgate.net

Ix. Synergistic Research Avenues for Docos 13 En 1 Ol and Propanoic Acid

Investigation of Co-occurrence and Intermediary Roles in Natural Product Biosynthesis

The natural world provides a rich tapestry of chemical diversity, where compounds are often biosynthesized in concert to fulfill specific biological functions. A significant area of investigation is the potential co-occurrence of Docos-13-en-1-ol and propanoic acid, or their derivatives, in natural products, particularly in the realm of insect pheromones.

Many insect pheromones are complex blends of fatty acid derivatives, including long-chain alcohols and their acetate (B1210297) or propionate (B1217596) esters. nih.govnih.gov The biosynthesis of these pheromones typically begins with common fatty acid precursors, which then undergo a series of modifications by specific enzymes such as desaturases, reductases, and acetyltransferases to create the final species-specific blend. nih.gov For instance, some moth species utilize acetate esters of fatty alcohols as key pheromone components. nih.gov This raises the intriguing possibility that propionate esters of long-chain alcohols, such as a propionate ester of Docos-13-en-1-ol, could also function as signaling molecules in certain insect species.

In bumblebees, for example, the pheromone blends can include a variety of long-chain fatty alcohols with chain lengths ranging from C16 to C26. nih.gov Research has shown that specific fatty acyl-CoA reductases (FARs) in bumblebees are responsible for producing these long-chain alcohols. nih.gov While the direct co-occurrence with propanoic acid hasn't been explicitly documented, the biosynthetic machinery for producing both long-chain alcohols and the potential for their esterification with short-chain acids exists within these organisms.

Future research should focus on detailed chemical analyses of a wider range of insect pheromone glands and secretions to screen for the presence of propionate esters of very long-chain fatty alcohols like Docos-13-en-1-ol. Identifying such a natural co-occurrence would provide a strong foundation for exploring the biosynthetic pathways and the ecological significance of this chemical synergy.

Table 1: Examples of Fatty Alcohol Pheromone Components in Insects

Insect SpeciesPheromone Component(s)Carbon Chain Length(s)Reference
Bombus lucorumFatty alcoholsC18-C26 nih.gov
Bombus lapidariusFatty alcoholsC16, C14, C18 nih.gov
Lepidoptera (various)Fatty alcohols, aldehydes, acetate estersC10-C18 nih.gov

Development of Integrated Analytical Frameworks for Multi-Compound Profiling in Biological Systems

To investigate the co-occurrence and synergistic roles of Docos-13-en-1-ol and propanoic acid, robust analytical methods capable of simultaneously detecting and quantifying these chemically distinct molecules are essential. The significant differences in their chain length, polarity, and volatility present a considerable analytical challenge.

Currently, no single, standardized method has been specifically developed for the concurrent analysis of a C22 unsaturated alcohol and a C3 carboxylic acid. However, advancements in chromatography and mass spectrometry offer promising avenues for developing such integrated frameworks. A potential approach could involve a two-pronged strategy:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. Propanoic acid, being a volatile short-chain fatty acid, can be readily analyzed by GC-MS, often after derivatization to enhance its volatility and improve chromatographic peak shape. Long-chain alcohols like Docos-13-en-1-ol can also be analyzed by GC-MS, typically after silylation to increase their thermal stability and improve their chromatographic behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile and more polar compounds. While propanoic acid can be challenging to retain on traditional reversed-phase LC columns, specialized columns or derivatization techniques can be employed. LC-MS is particularly advantageous for the analysis of very long-chain alcohols, as it avoids the need for high-temperature injections that could lead to degradation.

An integrated framework might involve a single extraction procedure followed by parallel analysis using both GC-MS and LC-MS to capture the full spectrum of compounds. The development of novel chromatographic columns and ionization techniques that can effectively handle both very long-chain alcohols and short-chain fatty acids in a single run would represent a significant advancement in the field of metabolomics.

Exploration of Biotechnological Routes for Concurrent Production or Pathway Integration

The production of valuable chemicals through microbial fermentation is a rapidly advancing field. Metabolic engineering offers the potential to design microorganisms capable of producing specific compounds, including long-chain fatty alcohols and short-chain organic acids. nih.gov While the concurrent production of Docos-13-en-1-ol and propanoic acid in a single microbial host has not yet been reported, existing research provides a roadmap for such an endeavor.

Microorganisms like Escherichia coli and the yeast Yarrowia lipolytica have been successfully engineered to produce long-chain fatty alcohols. nih.govrsc.org This is typically achieved by introducing genes encoding for fatty acyl-CoA reductases (FARs) that can convert fatty acyl-CoAs, intermediates in the fatty acid biosynthesis pathway, into their corresponding alcohols. nih.gov By selecting or engineering FARs with specificity for C22 acyl-CoAs, the production of Docos-13-en-1-ol could be optimized.

Similarly, various microbial pathways for the production of propanoic acid have been characterized and engineered. These pathways often start from common metabolic precursors like succinyl-CoA or lactate (B86563).

The key to concurrent production lies in the integration of these two distinct biosynthetic pathways within a single host organism. This would require careful balancing of metabolic fluxes to ensure that sufficient precursors are channeled towards both the fatty acid elongation pathway (for Docos-13-en-1-ol) and the propanoic acid production pathway.

Table 2: Potential Metabolic Engineering Strategies for Co-production

Target CompoundPrecursorKey Engineering Strategy
Docos-13-en-1-olC22:1-acyl-CoAOverexpression of specific elongases and a C22:1-specific fatty acyl-CoA reductase (FAR).
Propanoic AcidSuccinyl-CoAIntroduction of the succinate-to-propionate conversion pathway.

Future research in this area will likely focus on the selection of a suitable microbial chassis with a robust native metabolism, the fine-tuning of gene expression levels to balance pathway fluxes, and the optimization of fermentation conditions to maximize the co-production of both target molecules.

Comparative Biochemical and Metabolic Studies of Long-Chain Alcohol and Short-Chain Acid Metabolism in Diverse Organisms

Understanding how different organisms metabolize long-chain alcohols and short-chain acids is crucial for predicting their biological activities and for designing effective biotechnological production strategies. While the metabolism of short-chain fatty acids like propanoic acid is relatively well-understood in many organisms, the metabolic fate of very long-chain unsaturated alcohols such as Docos-13-en-1-ol is less characterized.

In mammals, very long-chain fatty acids (VLCFAs) are known to be metabolized through peroxisomal β-oxidation. nih.gov It is plausible that very long-chain fatty alcohols are first oxidized to their corresponding fatty acids before entering this degradation pathway. In contrast, short-chain fatty acids are primarily metabolized in the mitochondria.

A comparative study of the metabolism of Docos-13-en-1-ol and propanoic acid in a single organism, or across a range of organisms from bacteria to eukaryotes, would provide valuable insights into:

Enzymatic pathways: Identifying the specific enzymes involved in the oxidation, degradation, and potential modification of both compounds.

Metabolic crosstalk: Investigating whether the metabolism of one compound influences the metabolic fate of the other. For example, does the presence of high levels of propanoic acid affect the expression of enzymes involved in long-chain alcohol metabolism?

Cellular localization: Determining where in the cell the metabolism of each compound predominantly occurs (e.g., mitochondria, peroxisomes, cytoplasm).

A study on Klebsiella pneumoniae has shown that the metabolism of alcohols and short-chain fatty acids can be manipulated, suggesting a potential interplay between these metabolic pathways. nih.gov Such studies, extended to encompass a C22 alcohol and propanoic acid, could reveal fundamental principles of cellular metabolism and provide a basis for novel biotechnological and biomedical applications.

Q & A

Basic Question: What are the standard synthesis and characterization protocols for Docos-13-en-1-ol and propanoic acid derivatives?

Methodological Answer:
Synthesis typically involves catalytic hydrogenation or esterification reactions under controlled conditions. For Docos-13-en-1-ol, unsaturated fatty acid precursors (e.g., cis-13-docosenoic acid) may be reduced using palladium catalysts . Propanoic acid derivatives are synthesized via carboxylation or Grignard reactions. Characterization relies on NMR spectroscopy (1H/13C) for structural elucidation, FT-IR for functional group analysis, and GC-MS for purity assessment . Safety protocols, including ventilation and PPE, must align with UN GHS guidelines .

Basic Question: What safety protocols are critical when handling these compounds in laboratory settings?

Methodological Answer:

  • Ventilation : Work in fume hoods to avoid aerosol inhalation .
  • Storage : Use airtight containers, away from ignition sources, and maintain temperature stability (e.g., -20°C for light-sensitive derivatives) .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .
  • Emergency Measures : Immediate eye rinsing with saline and consultation with occupational health specialists per OSHA standards .

Advanced Question: How can researchers design experiments to investigate intermolecular interactions between Docos-13-en-1-ol and propanoic acid derivatives?

Methodological Answer:

  • Hypothesis Testing : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by isothermal titration calorimetry (ITC) for empirical validation .
  • Controlled Variables : Maintain consistent solvent polarity (e.g., DMSO/water mixtures) and pH levels to isolate interaction effects .
  • Data Collection : Employ longitudinal sampling strategies to minimize retrospective bias and ensure temporal consistency in results .

Advanced Question: How should contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural analysis?

Methodological Answer:

  • Validation Framework : Cross-validate with 2D NMR techniques (COSY, HSQC) to confirm spin-spin coupling and heteronuclear correlations .
  • Error Analysis : Check for solvent impurities or temperature-induced shifts using deuterated solvents and controlled thermal stages .
  • Reproducibility : Document computational environments (OS, software versions) and share raw data via curated repositories with permanent DOIs .

Advanced Question: What computational models best predict the reactivity of propanoic acid derivatives under varying pH conditions?

Methodological Answer:

  • Software Tools : Utilize Gaussian 16 for density functional theory (DFT) calculations to model protonation states and transition states .
  • Parameterization : Input experimental pKa values (from potentiometric titrations) to refine computational predictions .
  • Benchmarking : Compare results with literature data from PubChem or IUPAC-curated databases, avoiding unverified platforms like BenchChem .

Basic/Advanced Hybrid Question: What methodologies assess the stability of Docos-13-en-1-ol under oxidative or thermal stress?

Methodological Answer:

  • Thermal Analysis : Conduct TGA-DSC to determine decomposition thresholds and identify degradation products .
  • Oxidative Stability : Use accelerated aging chambers (40–60°C, 75% RH) with periodic HPLC monitoring of oxidation byproducts .
  • Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions, ensuring compliance with environmental safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.